molecular formula C15H28OSi B14133334 Triethyl(5-pentylfuran-2-yl)silane

Triethyl(5-pentylfuran-2-yl)silane

Cat. No.: B14133334
M. Wt: 252.47 g/mol
InChI Key: WTUWYRXTMXUZAI-UHFFFAOYSA-N
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Description

Triethyl(5-pentylfuran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a furan ring and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(5-pentylfuran-2-yl)silane typically involves the hydrosilylation of 5-pentylfuran with triethylsilane. This reaction can be catalyzed by transition metal catalysts such as platinum or rhodium complexes. The general reaction conditions include:

    Catalyst: Platinum or rhodium complex

    Solvent: Toluene or another suitable organic solvent

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethyl(5-pentylfuran-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The silicon-hydrogen bond can be reduced to form silane derivatives.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions to form different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in the presence of a suitable catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Silane derivatives

    Substitution: Various organosilicon compounds

Scientific Research Applications

Triethyl(5-pentylfuran-2-yl)silane has several scientific research applications:

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of triethyl(5-pentylfuran-2-yl)silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon-hydrogen bond can participate in hydrosilylation reactions, while the furan ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler organosilicon compound with similar reactivity but lacking the furan ring.

    Pentylfuran: Contains the furan ring and pentyl group but lacks the silicon atom.

    Trimethyl(5-pentylfuran-2-yl)silane: Similar structure but with methyl groups instead of ethyl groups on the silicon atom.

Uniqueness

Triethyl(5-pentylfuran-2-yl)silane is unique due to the combination of the furan ring, pentyl group, and triethylsilane moiety

Properties

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

triethyl-(5-pentylfuran-2-yl)silane

InChI

InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3

InChI Key

WTUWYRXTMXUZAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(O1)[Si](CC)(CC)CC

Origin of Product

United States

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